molecular formula C5H12Cl2N4 B2476451 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride CAS No. 4369-58-8

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride

Cat. No. B2476451
CAS RN: 4369-58-8
M. Wt: 199.08
InChI Key: VASVVUGVYLVAGW-UHFFFAOYSA-N
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Description

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride, also known as Atazanavir , is a medication used in the treatment of HIV/AIDS. It belongs to the class of organic compounds known as imidazoles , which are aromatic five-membered rings containing two nitrogen atoms at positions 1 and 3, along with three carbon atoms .


Synthesis Analysis

The synthesis of 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride involves a gentle and facile method without the need for chloromethylation. The compound is functionalized via a straightforward process .


Molecular Structure Analysis

The molecular formula of 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride is C5H12Cl2N4 with a molecular weight of 199.08 g/mol .


Physical And Chemical Properties Analysis

Scientific Research Applications

Pharmacological and Biological Activities

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride, as part of the triazole derivatives, has shown a wide range of pharmacological and biological activities. Triazole derivatives are celebrated for their diversity in biological actions, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. They have also been explored for their potential against neglected diseases. These compounds exhibit a broad spectrum of biological activities due to their structural variations, making them candidates for novel therapeutic agents (Ferreira et al., 2013).

Agricultural and Industrial Applications

In addition to their medical applications, 1-(3-Aminoropyl)-1H-1,2,3 triazole derivatives have found utility in agriculture and industry. They serve as raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The derivatives are also utilized in creating anti-corrosion additives and in the manufacture of heat-resistant polymers, showcasing their versatility beyond pharmaceutical uses (Nazarov et al., 2021).

Synthesis and Chemical Properties

The synthesis of 1,2,3-triazole derivatives involves eco-friendly procedures, highlighting the importance of sustainable chemistry. Advances in this area have introduced methods like copper-catalyzed azide-alkyne cycloadditions, which are pivotal for generating 1,2,3-triazoles with high yields and under environmentally benign conditions. This not only benefits drug development but also promotes green chemistry practices in the synthesis of such compounds (de Souza et al., 2019).

Anticancer Potential

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride and its analogs have demonstrated potential in cancer treatment. Their incorporation into anticancer agents, through mechanisms such as enzyme inhibition and interaction with biological targets, highlights their role in developing novel therapies against cancer. The structural flexibility of triazole derivatives allows for hybrid molecules that can target various pathways involved in cancer progression, offering new avenues for treatment strategies (Xu et al., 2019).

Antimicrobial Activity

The antimicrobial activity of 1-(3-Aminoropyl)-1H-1,2,3 triazole derivatives, especially against resistant strains of bacteria like Staphylococcus aureus, is of significant interest. These compounds, through their ability to inhibit critical bacterial enzymes and disrupt membrane integrity, offer a promising solution to the growing problem of antibiotic resistance. Their hybrid structures, combining triazole with other effective antimicrobial pharmacophores, provide dual or multiple mechanisms of action against pathogens, presenting an effective strategy to combat infectious diseases (Li & Zhang, 2021).

Safety and Hazards

It is considered hazardous, causing skin burns, eye damage, and respiratory irritation. It is harmful if swallowed .

Future Directions

  • Membrane Applications : Explore its use in high-temperature proton exchange membranes for fuel cells .

properties

IUPAC Name

3-(triazol-1-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVVUGVYLVAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-Triazol-1-YL)propan-1-amine dihydrochloride

CAS RN

4369-58-8
Record name 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride
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